molecular formula C11H16N2O2 B6292286 beta-Alanine, N-(4-pyridinylmethyl)-, ethyl ester CAS No. 131436-67-4

beta-Alanine, N-(4-pyridinylmethyl)-, ethyl ester

Cat. No.: B6292286
CAS No.: 131436-67-4
M. Wt: 208.26 g/mol
InChI Key: RPIXQGXKUHONTA-UHFFFAOYSA-N
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Description

beta-Alanine, N-(4-pyridinylmethyl)-, ethyl ester: is a chemical compound with the molecular formula C11H14N2O2 It is a derivative of beta-alanine, where the amino group is substituted with a 4-pyridinylmethyl group, and the carboxyl group is esterified with an ethyl group

Mechanism of Action

Mode of Action

, a thrombin inhibitor used to treat thromboses and cardiovascular diseases .

Biochemical Pathways

, it may be involved in the biochemical pathways related to blood coagulation.

Action Environment

, suggesting that these factors could potentially influence its stability and efficacy.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-(4-pyridinylmethyl)-, ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of beta-alanine with 4-pyridinylmethyl chloride in the presence of a base such as triethylamine. The resulting N-(4-pyridinylmethyl)-beta-alanine is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the ethyl ester .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the ester group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.

Major Products:

    Oxidation: N-oxide derivatives of the pyridine ring.

    Reduction: Reduced forms of the ester or pyridine ring.

    Substitution: Halogenated derivatives of the pyridine ring.

Scientific Research Applications

Chemistry: In organic synthesis, beta-Alanine, N-(4-pyridinylmethyl)-, ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new chemical entities .

Biology and Medicine: It is investigated for its role in drug design, especially in the development of inhibitors for specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it suitable for various applications, including the manufacture of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

  • N-(4-Pyridinylmethyl)-beta-alanine dihydrochloride
  • N-2-(2-pyridinyl)-4-pyrimidinyl-beta-alanine
  • N-2-(3-pyridinyl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-4-pyrimidinyl-beta-alanine

Comparison: Compared to its similar compounds, beta-Alanine, N-(4-pyridinylmethyl)-, ethyl ester is unique due to its esterified carboxyl group, which can influence its solubility and reactivity. The presence of the ethyl ester group can also affect its pharmacokinetic properties, such as absorption and distribution in biological systems .

Properties

IUPAC Name

ethyl 3-(pyridin-4-ylmethylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-15-11(14)5-8-13-9-10-3-6-12-7-4-10/h3-4,6-7,13H,2,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIXQGXKUHONTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201260045
Record name N-(4-Pyridinylmethyl)-β-alanine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201260045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131436-67-4
Record name N-(4-Pyridinylmethyl)-β-alanine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131436-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Pyridinylmethyl)-β-alanine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201260045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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